Cas no 877632-34-3 (N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide)

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide is a synthetic organic compound featuring a piperazine core substituted with a fluorophenyl group, coupled with a furan-2-yl ethyl moiety and capped with a 2,2-dimethylpropanamide group. This structure suggests potential applications in medicinal chemistry, particularly as a bioactive intermediate or pharmacophore. The fluorophenyl and piperazine components may confer affinity for CNS targets, while the furan ring and tert-butyl amide group enhance steric and electronic properties. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for drug discovery or biochemical research. The compound’s stability and synthetic accessibility further support its utility in exploratory studies.
N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide structure
877632-34-3 structure
Product Name:N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide
CAS No:877632-34-3
MF:C21H28FN3O2
MW:373.464328765869
CID:5933065
PubChem ID:16809852
Update Time:2025-10-31

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide
    • Propanamide, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(2-furanyl)ethyl]-2,2-dimethyl-
    • SR-01000020038
    • N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide
    • N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pivalamide
    • SR-01000020038-1
    • N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2,2-dimethylpropanamide
    • AKOS024653654
    • HMS1656G21
    • F2504-0222
    • 877632-34-3
    • Inchi: 1S/C21H28FN3O2/c1-21(2,3)20(26)23-15-18(19-5-4-14-27-19)25-12-10-24(11-13-25)17-8-6-16(22)7-9-17/h4-9,14,18H,10-13,15H2,1-3H3,(H,23,26)
    • InChI Key: YUMLTGMDGHMGDG-UHFFFAOYSA-N
    • SMILES: C(NCC(N1CCN(C2=CC=C(F)C=C2)CC1)C1=CC=CO1)(=O)C(C)(C)C

Computed Properties

  • Exact Mass: 373.21655531g/mol
  • Monoisotopic Mass: 373.21655531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 48.7Ų

Experimental Properties

  • Density: 1.153±0.06 g/cm3(Predicted)
  • Boiling Point: 529.0±50.0 °C(Predicted)
  • pka: 15.92±0.46(Predicted)

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide Pricemore >>

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N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide Related Literature

Additional information on N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide: A Comprehensive Overview

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide, also known by its CAS number 877632-34-3, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule incorporates several key functional groups, including a piperazine ring, a furan moiety, and a propanamide group, which contribute to its diverse biological activities.

The piperazine ring, a six-membered nitrogen-containing heterocycle, is a common structural motif in many pharmaceutical agents. In this compound, the piperazine is substituted with a 4-fluorophenyl group at the 4-position and is connected to a furan moiety via an ethyl chain. The furan group, a five-membered oxygen-containing heterocycle, is known for its ability to participate in hydrogen bonding and π-interactions, enhancing the compound's bioavailability and target binding affinity. Additionally, the propanamide group at the terminus of the molecule introduces lipophilicity and stability, further optimizing its pharmacokinetic profile.

Recent studies have highlighted the potential of this compound as a modulator of various cellular pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. The fluoro-substituted phenyl group plays a crucial role in enhancing the compound's selectivity for these targets. Furthermore, computational studies using molecular docking techniques have revealed that the furan moiety contributes significantly to the compound's ability to bind to specific receptor sites.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The key intermediates include 4-fluorophenyl-piperazine derivatives and furan-containing alcohols. The final step involves amide bond formation between the alcohol derivative and 2,2-dimethylpropanoic acid chloride. This synthesis pathway has been optimized for scalability and yield improvement, making it suitable for preclinical studies.

Preclinical evaluations have shown that this compound demonstrates excellent pharmacokinetic properties. Studies in rodents indicate good oral bioavailability and minimal systemic toxicity at therapeutic doses. Moreover, preliminary in vivo experiments suggest that it may possess anti-inflammatory and neuroprotective effects. These findings underscore its potential as a lead candidate for drug development programs targeting chronic inflammatory diseases and neurodegenerative disorders.

Despite its promising profile, further research is required to fully elucidate its mechanism of action and safety profile. Ongoing studies are focusing on identifying off-target effects and assessing long-term toxicity in animal models. Additionally, efforts are being made to explore analogs of this compound with improved potency and selectivity.

In conclusion, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,2-dimethylpropanamide represents a valuable addition to the portfolio of compounds under investigation for therapeutic applications. Its unique combination of structural features and biological activities positions it as a compelling candidate for further development in the pharmaceutical industry.

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